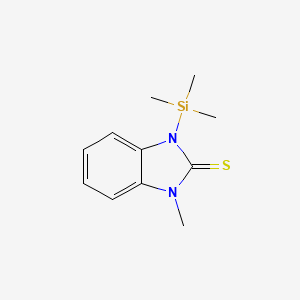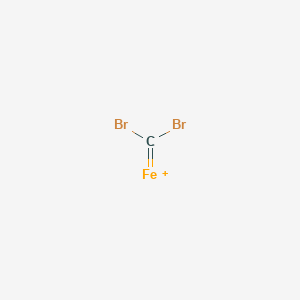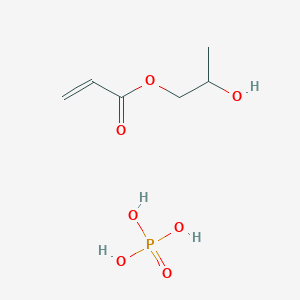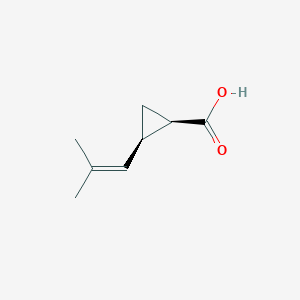
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of benzimidazole derivatives with trimethylsilyl reagents. One common method is the reaction of 1-methylbenzimidazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding thiols.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
Substitution: Products include various substituted benzimidazole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced forms.
Aplicaciones Científicas De Investigación
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized silanes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzimidazole core can interact with nucleic acids and enzymes, potentially inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylbenzimidazole: Lacks the trimethylsilyl group, making it less lipophilic.
Trimethylsilylbenzimidazole: Similar structure but without the methyl group on the benzimidazole core.
Benzimidazole-2-thione: Lacks both the methyl and trimethylsilyl groups.
Uniqueness
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
91152-60-2 |
|---|---|
Fórmula molecular |
C11H16N2SSi |
Peso molecular |
236.41 g/mol |
Nombre IUPAC |
1-methyl-3-trimethylsilylbenzimidazole-2-thione |
InChI |
InChI=1S/C11H16N2SSi/c1-12-9-7-5-6-8-10(9)13(11(12)14)15(2,3)4/h5-8H,1-4H3 |
Clave InChI |
ZJRSQVTXSPKZOF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N(C1=S)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)


![Silane, triethoxy[(1Z)-2-phenylethenyl]-](/img/structure/B14374056.png)



![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)
![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)


![8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid](/img/structure/B14374103.png)
